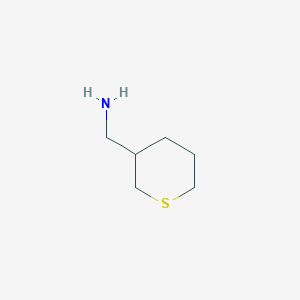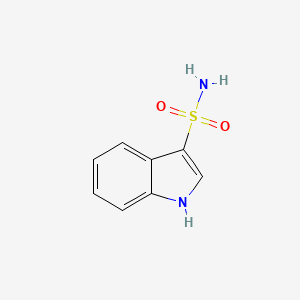
1H-indole-3-sulfonamide
Overview
Description
1H-indole-3-sulfonamide is a compound that belongs to the class of heterocyclic compounds . It is a derivative of indole, which is a crucial compound in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
The synthesis of indole-sulfonamide derivatives involves a variety of techniques . Some new sulfonamide-based indole derivatives were synthesized by using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Scientific Research Applications
Carbonic Anhydrase Inhibition
- 1H-indole-3-sulfonamide derivatives, specifically 3-phenyl-1H-indole-5-sulfonamides, have been studied for their inhibitory effects on carbonic anhydrases, enzymes relevant in many physiological processes. These derivatives show potential as potent inhibitors for both α- and β-class carbonic anhydrases from various species, including human isoforms and those from pathogenic bacteria like Mycobacterium tuberculosis and fungi such as Candida albicans and Cryptococcus neoformans (Güzel et al., 2010).
Synthesis and Chemical Properties
- Research on this compound focuses on its synthesis and modification to create various derivatives. Studies have developed protocols for efficient sulfonation, leading to the synthesis of diverse sulfonamide derivatives. These chemical modifications are crucial for exploring their potential in different biological activities (Janosik et al., 2006).
Antitumor Activities
- Certain indole sulfonamides have shown antitumor activities. They act by inhibiting microtubule assembly, a crucial process in cell division, and have been found to induce apoptosis in cancer cells through pathways involving the bcl-2 protein. This suggests their potential role in cancer treatment (Mohan et al., 2006).
Electrochemical Studies
- Indole-based-sulfonamide derivatives have been characterized for their electrochemical properties. The redox behavior of these compounds, investigated using techniques like cyclic voltammetry, is crucial for understanding their structural and functional relationships, potentially aiding in the development of pharmacological agents (Ibrahim et al., 2020).
Antibacterial and Antifungal Applications
- Research has also been conducted on the antibacterial and antifungal properties of indolenyl sulfonamide derivatives. These compounds have shown significant inhibitory activity against a range of pathogenic bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Chohan et al., 2010).
Corrosion Inhibition
- This compound derivatives have been studied for their role in inhibiting metal corrosion. Investigations into their electrochemical behavior and the formation of self-assembled monolayers on metal surfaces suggest potential applications in material sciences, particularly in protecting metals from corrosion in acidic environments (Liu et al., 2022).
Mechanism of Action
Target of Action
1H-Indole-3-sulfonamide, a derivative of indole, has been found to exhibit a variety of pharmacological actions . , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This allows it to interact with its targets and induce changes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . These activities suggest that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical properties of indole, such as its relatively weak basicity , may influence its pharmacokinetic profile.
Result of Action
Indole derivatives have been reported to exhibit a variety of biological effects, suggesting that this compound may have similar effects .
Action Environment
Factors such as ph and temperature, which can affect the protonation state and solubility of indole , may also influence the action of this compound.
properties
IUPAC Name |
1H-indole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSKDJAFNCAVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368925-24-9 | |
| Record name | 1H-indole-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


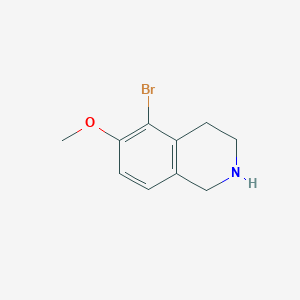
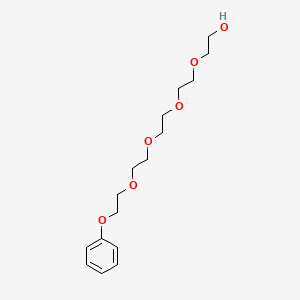
![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)

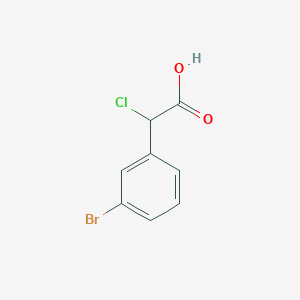

![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)
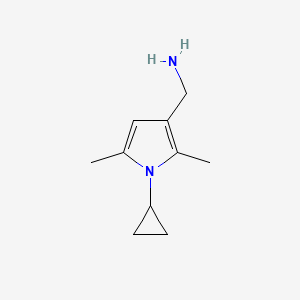

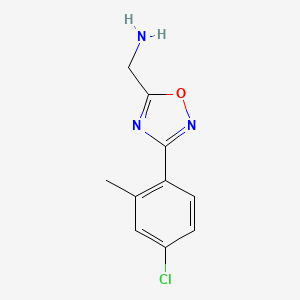
amine](/img/structure/B3236430.png)
![3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3236431.png)
